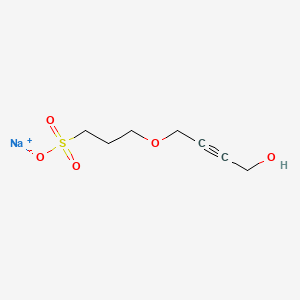

Sodium 3-((4-hydroxy-2-butynyl)oxy)propanesulphonate

Description

Properties

CAS No. |

75032-91-6 |

|---|---|

Molecular Formula |

C7H11NaO5S |

Molecular Weight |

230.22 g/mol |

IUPAC Name |

sodium;3-(4-hydroxybut-2-ynoxy)propane-1-sulfonate |

InChI |

InChI=1S/C7H12O5S.Na/c8-4-1-2-5-12-6-3-7-13(9,10)11;/h8H,3-7H2,(H,9,10,11);/q;+1/p-1 |

InChI Key |

IGRGEBBXERSCPC-UHFFFAOYSA-M |

Canonical SMILES |

C(COCC#CCO)CS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-((4-hydroxy-2-butynyl)oxy)propanesulphonate typically involves the reaction of 2-butyne-1,4-diol with 1,2-oxathiolane 2,2-dioxide in the presence of sodium hydroxide . This reaction results in the formation of the desired compound through a series of steps that include the formation of intermediate products and their subsequent conversion to the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves precise control of temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-((4-hydroxy-2-butynyl)oxy)propanesulphonate undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The sulphonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with different functional groups replacing the sulphonate group.

Scientific Research Applications

Sodium 3-((4-hydroxy-2-butynyl)oxy)propanesulphonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: The compound is used in biochemical assays and as a probe in molecular biology studies.

Mechanism of Action

The mechanism of action of Sodium 3-((4-hydroxy-2-butynyl)oxy)propanesulphonate involves its interaction with molecular targets through its functional groups. The hydroxy and sulphonate groups can form hydrogen bonds and ionic interactions with target molecules, while the butynyl group can participate in various chemical reactions. These interactions and reactions contribute to the compound’s effects in different applications .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Sodium 2-hydroxy-3-((4-hydroxy-2-butynyl)oxy)propanesulphonate

- CAS Registry Number : 35193-14-7

- Synonyms: 1-Propanesulfonic acid, 2-hydroxy-3-((4-hydroxy-2-butyn-1-yl)oxy)-, monosodium salt Sodium 3-((4-hydroxy-2-butynyl)oxy)-2-hydroxypropanesulphonate

Structural Features: The compound features a propanesulphonate backbone with a hydroxy group at position 2 and a 4-hydroxy-2-butynyl ether moiety at position 2. This combination confers amphiphilic properties, enabling interactions with polar and nonpolar environments.

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural differences and applications of Sodium 3-((4-hydroxy-2-butynyl)oxy)propanesulphonate and related compounds:

Key Research Findings

Environmental Persistence: Sodium 2-methyl-2-[(1-oxoallyl)amino]propanesulphonate (5165-97-9) exhibits high environmental persistence (half-life ≈19 days) and mobility, raising concerns about aquatic contamination .

Pharmaceutical Utility :

- Zwitterionic propanesulphonate derivatives like PPS demonstrate efficacy in enhancing oral drug absorption, outperforming traditional enhancers like sodium caprate .

- The hydroxy-butynyl ether group in this compound could offer similar mucoadhesive properties but requires validation.

Industrial vs. Biomedical Use: Sodium 3-(4-nonylphenoxy)propanesulphonate is restricted to industrial applications due to endocrine-disrupting risks from nonylphenol . Propanesulphonates with nitro or hydroxy-butynyl groups may bridge industrial and biomedical roles but require rigorous safety profiling.

Biological Activity

Sodium 3-((4-hydroxy-2-butynyl)oxy)propanesulphonate, with the CAS number 35193-14-7, is a sulfonate compound notable for its unique structural features, including a hydroxylated alkyne moiety. Its biological activity has garnered attention, particularly for its potential applications in antimicrobial therapies and biochemical research.

Chemical Structure and Properties

The compound's molecular formula is C₁₁H₁₄NaO₄S, with a molecular weight of approximately 246.213 g/mol. The presence of the sulfonate group enhances its solubility in aqueous environments, making it suitable for various biological applications. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with cellular components. The hydroxyl and sulfonate groups facilitate hydrogen bonding and ionic interactions, which can disrupt cellular processes in microorganisms. Preliminary studies suggest that this compound may inhibit the growth of specific bacterial strains, indicating its potential as an antimicrobial agent.

Antimicrobial Activity

Research indicates that this compound exhibits inhibitory effects against various bacterial strains. For instance:

| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 10 |

| Staphylococcus aureus | 12 | 10 |

| Pseudomonas aeruginosa | 10 | 10 |

These findings highlight the compound's potential utility in developing new antimicrobial agents.

Case Studies

- In Vitro Studies : A study conducted on the efficacy of this compound against E. coli demonstrated a significant reduction in bacterial viability when exposed to varying concentrations of the compound over a 24-hour period. The results indicated that higher concentrations led to increased antimicrobial activity.

- Synergistic Effects : In combination therapy studies, this compound was evaluated alongside traditional antibiotics like penicillin. The results showed enhanced antibacterial effects, suggesting that this compound could serve as an adjunct treatment to improve antibiotic efficacy against resistant strains.

Applications in Biochemical Research

Beyond its antimicrobial properties, this compound serves as a valuable reagent in biochemical assays and molecular biology studies. Its unique functional groups allow it to act as a probe for studying protein-ligand interactions and cellular signaling pathways.

Research Applications

| Application | Description |

|---|---|

| Organic Synthesis | Used as an intermediate in synthesizing other chemical compounds. |

| Biochemical Assays | Acts as a probe to investigate enzyme activity and protein interactions. |

| Drug Development | Potential candidate for developing new antimicrobial therapies. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Sodium 3-((4-hydroxy-2-butynyl)oxy)propanesulphonate, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves sulfonation of propanol derivatives followed by conjugation with 4-hydroxy-2-butynyl ethers. Optimization includes adjusting reaction stoichiometry (e.g., sulfonic acid-to-alcohol molar ratios) and using catalysts like sulfuric acid or ion-exchange resins. Post-synthesis purification via recrystallization or column chromatography (silica gel, methanol/chloroform eluent) is critical. Monitor intermediates via thin-layer chromatography (TLC) and validate purity using HPLC with UV detection at 220–260 nm .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm ether and sulfonate group positions (e.g., sulfonate S=O peaks at ~1050 cm⁻¹ in FTIR).

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (theoretical ~265–270 g/mol for analogous sulfonates) .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition temperatures >200°C, as seen in similar sulfonates) .

Q. What solvent systems are suitable for solubility studies of this compound?

- Methodological Answer : Test polar solvents (water, methanol, DMSO) and aqueous buffers (pH 2–12). For low solubility, consider co-solvents like ethanol/water mixtures. Measure solubility via UV-Vis spectroscopy at λ_max (determined experimentally) and validate with nephelometry for precipitate detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies:

- pH-dependent degradation : Incubate samples in buffers (pH 3–10) at 40–60°C for 4–12 weeks. Monitor degradation products via LC-MS/MS.

- Statistical analysis : Apply Arrhenius kinetics to extrapolate shelf-life. For discrepancies, verify using orthogonal methods (e.g., NMR vs. HPLC quantification) .

Q. What strategies are effective for analyzing trace-level this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for sample cleanup. Optimize LC-MS/MS parameters:

- Ionization : Negative-ion mode for sulfonate groups.

- Mobile phase : 0.1% formic acid in water/acetonitrile gradient.

- Validation : Include recovery assays (spiked matrices) and limit of detection (LOD) studies (≤1 ng/mL) .

Q. How can researchers investigate the compound’s interaction with biomolecules (e.g., proteins or enzymes)?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (ka/kd).

- Molecular docking : Use software like AutoDock to predict binding sites. Validate with fluorescence quenching assays (e.g., tryptophan emission shifts) .

Q. What experimental designs are recommended for assessing environmental fate (e.g., biodegradation or photolysis)?

- Methodological Answer :

- Biodegradation : Use OECD 301B tests with activated sludge; quantify residual compound via LC-UV.

- Photolysis : Expose aqueous solutions to UV light (254 nm); monitor degradation with time-resolved MS and radical scavengers (e.g., tert-butanol for hydroxyl radicals) .

Data Contradiction Analysis

Q. How should conflicting results from different analytical techniques (e.g., SPE recovery vs. direct injection) be reconciled?

- Methodological Answer : Cross-validate methods using certified reference materials (CRMs) or spike-and-recovery experiments. For SPE discrepancies, test alternative sorbents (e.g., mixed-mode cation exchange vs. HLB). For MS/MS variations, optimize collision energy and confirm transitions with isotopic labeling .

Q. What causes variability in reported thermal stability thresholds, and how can it be mitigated?

- Methodological Answer : Variability often arises from differing heating rates or sample purity. Standardize protocols using TGA with controlled atmospheres (N₂ vs. air). For impure samples, pre-purify via preparative HPLC and repeat analysis .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.